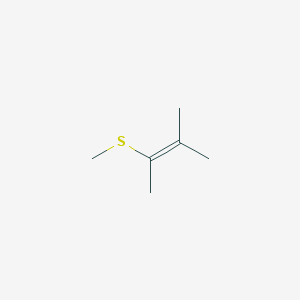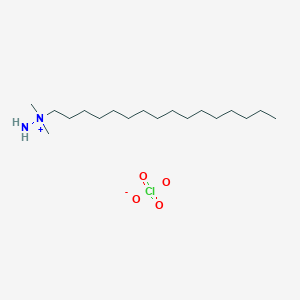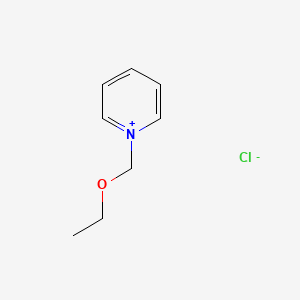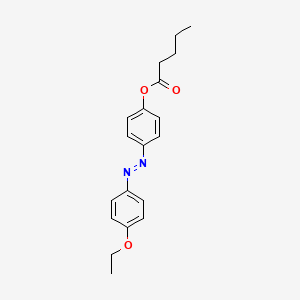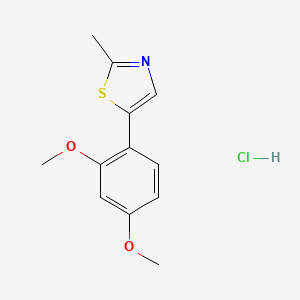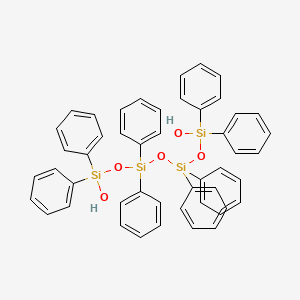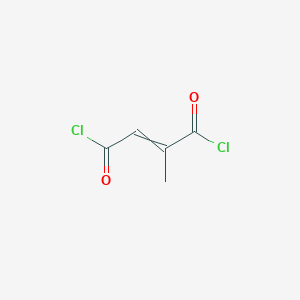
2-Methylbut-2-enedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of two acyl halogenide groups and a double bond in its structure . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-2-enedioyl dichloride typically involves the chlorination of 2-methylbut-2-enedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the dichloride .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-2-enedioyl dichloride undergoes various types of chemical reactions, including:
Addition Reactions: The compound can react with halogens such as bromine (Br2) and chlorine (Cl2) to form vicinal dihalides.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Halogenation: Reagents like Br2 and Cl2 in aprotic solvents are used for addition reactions.
Nucleophilic Substitution: Reagents such as amines and alcohols in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Vicinal Dihalides: Formed from halogenation reactions.
Amides and Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Methylbut-2-enedioyl dichloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbut-2-enedioyl dichloride involves its reactivity with nucleophiles and electrophiles. The compound’s double bond and acyl halogenide groups make it highly reactive in addition and substitution reactions. The molecular targets include nucleophilic sites on biomolecules and other organic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-2-ene: An alkene with a similar structure but without the acyl halogenide groups.
2-Butenedioyl dichloride: A compound with a similar backbone but different substituents.
Uniqueness
2-Methylbut-2-enedioyl dichloride is unique due to its combination of a double bond and two acyl halogenide groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
CAS No. |
20537-97-7 |
|---|---|
Molecular Formula |
C5H4Cl2O2 |
Molecular Weight |
166.99 g/mol |
IUPAC Name |
2-methylbut-2-enedioyl dichloride |
InChI |
InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h2H,1H3 |
InChI Key |
LATZCKQPCAXJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

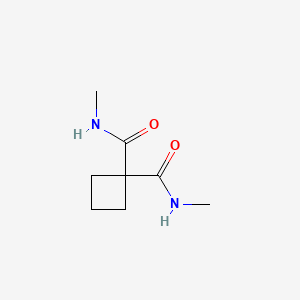

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
